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Compound of Interest

Compound Name: 3-Dimethylaminophenol

Cat. No.: B024353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Dimethylaminophenol (DMAP) is an aromatic organic compound with significant

applications as an intermediate in the synthesis of dyes and pharmaceuticals, such as

neostigmine bromide.[1][2] A thorough understanding of its physical and chemical properties is

paramount for its effective use in research and development, particularly in areas concerning

process optimization, formulation, and quality control. This guide provides a comprehensive

overview of the key physical characteristics of 3-Dimethylaminophenol crystals, details the

experimental protocols for their determination, and illustrates relevant workflows.

Physical and Chemical Properties
The fundamental physical and chemical properties of 3-Dimethylaminophenol are

summarized in the table below. These parameters are critical for predicting its behavior in

various chemical and physical processes.
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Property Value Source(s)

Molecular Formula C₈H₁₁NO [3][4][5]

Molecular Weight 137.18 g/mol [3][6]

Appearance

White, gray, or brown

powder/crystals. Needles (from

ligroin).

[3][4][7]

Melting Point 82-84 °C [2][8]

84.0 to 87.0 °C

180 to 183 °F (82.2 to 83.9 °C) [3]

65 - 72 °C [4]

Boiling Point 266.5 °C at 760 mmHg [5]

268 °C

509 to 514 °F (265 to 268 °C)

at 760 mmHg
[3]

Solubility Slightly soluble in water. [1][4][9]

Soluble in DMSO and

Methanol (Slightly).
[2]

Density 1.1 ± 0.1 g/cm³ [5]

pKa 10.06 ± 0.10 (Predicted) [2]

Refractive Index 1.5895 (26 °C) [4]

Vapor Pressure 0.005 mmHg at 25 °C [4]

LogP 1.56 [4][5]

Experimental Protocols
The characterization of 3-Dimethylaminophenol crystals involves several standard analytical

techniques. The methodologies for the most critical of these are detailed below.
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Single-Crystal X-ray Diffraction
This technique is the definitive method for determining the precise three-dimensional

arrangement of atoms within a crystal lattice. While the specific crystal structure for 3-
Dimethylaminophenol is not readily available in the provided search results, a detailed

experimental protocol for a closely related compound, 3-(diethylamino)phenol, illustrates the

general procedure.[10][11]

Methodology:

Crystal Selection: A suitable single crystal of 3-Dimethylaminophenol is selected from a

commercial sample. The crystal should be of adequate size (typically >0.1 mm in all

dimensions) and free from significant defects.[12]

Mounting: The selected crystal is mounted on a goniometer head.

Data Collection: The mounted crystal is placed within an X-ray diffractometer (e.g., a Bruker

D8 Venture CMOS diffractometer). The crystal is cooled to a low temperature (e.g., 120 K) to

minimize thermal vibrations of the atoms.[10] A monochromatic X-ray beam is directed at the

crystal, and the resulting diffraction pattern of reflections is collected by a detector.[12][13]

Data Reduction and Structure Solution: The collected diffraction intensities are processed. A

multi-scan absorption correction may be applied to account for the absorption of X-rays by

the crystal.[10] The structure is then solved using direct methods or Patterson synthesis and

refined by full-matrix least-squares on F².[10] This process yields the unit cell dimensions,

space group, and atomic coordinates.

Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in heat flow required to

increase the temperature of a sample and a reference as a function of temperature. It is widely

used to determine the melting point and other thermal transitions of a substance.[14][15]

Methodology:

Sample Preparation: A small amount of 3-Dimethylaminophenol crystals (typically a few

milligrams) is accurately weighed and hermetically sealed in an aluminum pan. An empty
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sealed pan is used as a reference.[14]

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific temperature range and a linear heating rate.

Analysis: The sample is heated at a controlled rate. As the sample melts, it absorbs energy,

creating a difference in heat flow between the sample and the reference. This is recorded as

an endothermic peak on the DSC thermogram.

Data Interpretation: The onset temperature of the peak is typically reported as the melting

point. The area under the peak is proportional to the enthalpy of fusion.

Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical identity and purity of 3-
Dimethylaminophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide

detailed information about the molecular structure. The sample is dissolved in a suitable

deuterated solvent (e.g., CDCl₃), and the spectrum is recorded. The chemical shifts, splitting

patterns, and integration of the peaks are used to confirm the arrangement of protons and

carbon atoms within the molecule.[16]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass

Spectrometry (GC-MS) can be employed to separate the compound from a mixture and

obtain its mass spectrum.[3] The molecular ion peak confirms the molecular weight, while the

fragmentation pattern can help in structural elucidation.

Visualizations
Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the comprehensive physical

characterization of a crystalline compound like 3-Dimethylaminophenol.
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Experimental Workflow for Physical Characterization
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Caption: A flowchart illustrating the typical experimental workflow for characterizing a crystalline

solid.

Interrelation of Physical Properties
The physical properties of 3-Dimethylaminophenol are not independent but are governed by

its underlying molecular structure and the resulting intermolecular forces.
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Relationship of Molecular Structure to Physical Properties
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Caption: A diagram showing how molecular structure dictates intermolecular forces and

physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b024353?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

